molecular formula C7H12BrN3 B11926107 1-(5-Bromopentyl)-1,2,3-triazole CAS No. 2006277-55-8

1-(5-Bromopentyl)-1,2,3-triazole

Cat. No.: B11926107
CAS No.: 2006277-55-8
M. Wt: 218.09 g/mol
InChI Key: DHUKRGBJABJXFQ-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromopentyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)-1,2,3-triazole can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the bromopentyl group. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically uses copper(I) catalysts to facilitate the cycloaddition of an azide and an alkyne to form the triazole ring. The bromopentyl group can then be introduced through nucleophilic substitution reactions using appropriate brominating agents .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized triazoles, while oxidation can produce triazole N-oxides .

Scientific Research Applications

1-(5-Bromopentyl)-1,2,3-triazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-1,2,3-triazole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The triazole ring often acts as a bioisostere, mimicking the structure and function of other biologically active molecules. The bromopentyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

  • 1-(4-Bromobutyl)-1,2,3-triazole
  • 1-(6-Bromohexyl)-1,2,3-triazole
  • 1-(5-Chloropentyl)-1,2,3-triazole

Comparison: 1-(5-Bromopentyl)-1,2,3-triazole is unique due to the specific length of its bromopentyl chain, which can influence its reactivity and interaction with biological targets. Compared to 1-(4-Bromobutyl)-1,2,3-triazole, the additional carbon in the bromopentyl group can enhance its flexibility and binding affinity. Similarly, the presence of bromine instead of chlorine in 1-(5-Chloropentyl)-1,2,3-triazole can affect its electronic properties and reactivity .

Properties

CAS No.

2006277-55-8

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

1-(5-bromopentyl)triazole

InChI

InChI=1S/C7H12BrN3/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6H2

InChI Key

DHUKRGBJABJXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCCCBr

Origin of Product

United States

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